

Stability of Raltegravir Potassium under different storage conditions for research

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Compound of Interest

Compound Name: Raltegravir Potassium

Cat. No.: B1684573

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Raltegravir Potassium Stability: A Technical Resource for Researchers

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of **Raltegravir Potassium** under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid **Raltegravir Potassium**?

For long-term storage, solid **Raltegravir Potassium** should be stored at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The commercial oral tablets are recommended to be stored at a controlled room temperature of 20-25°C (68-77°F), with excursions permitted to 15-30°C (59-86°F).[2] The chewable tablets should be kept in their original container, tightly closed with the desiccant to protect from moisture.[3]

2. How should I prepare and store **Raltegravir Potassium** solutions?

Raltegravir Potassium is soluble in water, slightly soluble in methanol, and very slightly soluble in ethanol.[3] It is also soluble in DMSO.[1][4][5] For aqueous buffers, it is sparingly

soluble. To maximize solubility in aqueous buffers, it is recommended to first dissolve **Raltegravir Potassium** in DMSO and then dilute with the aqueous buffer of choice.[4] Stock solutions in DMSO can be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks).[1]

3. Is **Raltegravir Potassium** sensitive to light?

Photostability studies conducted as per ICH guidelines have shown that **Raltegravir Potassium** is stable under photolytic stress conditions, with no significant degradation observed.[2]

4. What is the stability of **Raltegravir Potassium** in acidic and basic conditions?

Raltegravir Potassium is susceptible to degradation in both acidic and basic conditions. Forced degradation studies have shown significant degradation under strong acidic and alkaline environments.[6] It is more sensitive to alkaline conditions.[7]

5. How stable is **Raltegravir Potassium** to oxidation and heat?

Forced degradation studies indicate that **Raltegravir Potassium** is relatively stable under oxidative stress.[6] However, it does show degradation under dry heat conditions.[8]

Troubleshooting Guide

Issue	Possible Cause	Recommendation
Unexpected degradation of Raltegravir Potassium in experiments.	Improper storage of solid compound or stock solutions.	Ensure solid Raltegravir Potassium is stored at -20°C for long-term use. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Inconsistent results in cell-based assays.	Degradation of Raltegravir Potassium in aqueous media over time.	Prepare fresh dilutions in aqueous buffers from a frozen DMSO stock solution for each experiment. Avoid prolonged storage of aqueous solutions.
Precipitation of Raltegravir Potassium in aqueous buffer.	Low aqueous solubility.	To improve solubility, first dissolve the compound in a small amount of DMSO and then dilute with the aqueous buffer. [4]
Appearance of unknown peaks in HPLC analysis.	Degradation of the compound due to exposure to incompatible conditions.	Review the experimental protocol for any exposure to strong acids, bases, or high temperatures. Use a validated stability-indicating HPLC method to separate the main peak from any degradants.

Stability Data Summary

Long-Term Stability of Solid Raltegravir Potassium

Storage Condition	Duration	Observation
25°C / 60% RH	36 months	No significant degradants observed. [2]
40°C / 75% RH	6 months	No significant degradants observed. [2]

Forced Degradation Studies of Raltegravir Potassium

Stress Condition	Reagent/Method	Duration	Temperature	Degradation (%)
Acid Hydrolysis	0.1 N HCl	20 min	Room Temp	15.61
Base Hydrolysis	0.1 N NaOH	18 hours	Room Temp	29.01
Oxidation	3% H ₂ O ₂	24 hours	Room Temp	11.41
Neutral Hydrolysis	Water	24 hours	Room Temp	13.19
Dry Heat	Oven	6 hours	105°C	Significant Degradation
Photolytic	UV light	-	-	Stable

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Stability-Indicating RP-HPLC Method

A common method for assessing the stability of **Raltegravir Potassium** is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of **Raltegravir Potassium** and its degradation products.

Materials:

- **Raltegravir Potassium** reference standard
- HPLC grade acetonitrile, methanol, and water
- Potassium dihydrogen orthophosphate
- Orthophosphoric acid

- Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

Instrumentation:

- HPLC system with UV or PDA detector
- Analytical balance
- pH meter
- Sonication bath

Chromatographic Conditions (Example):

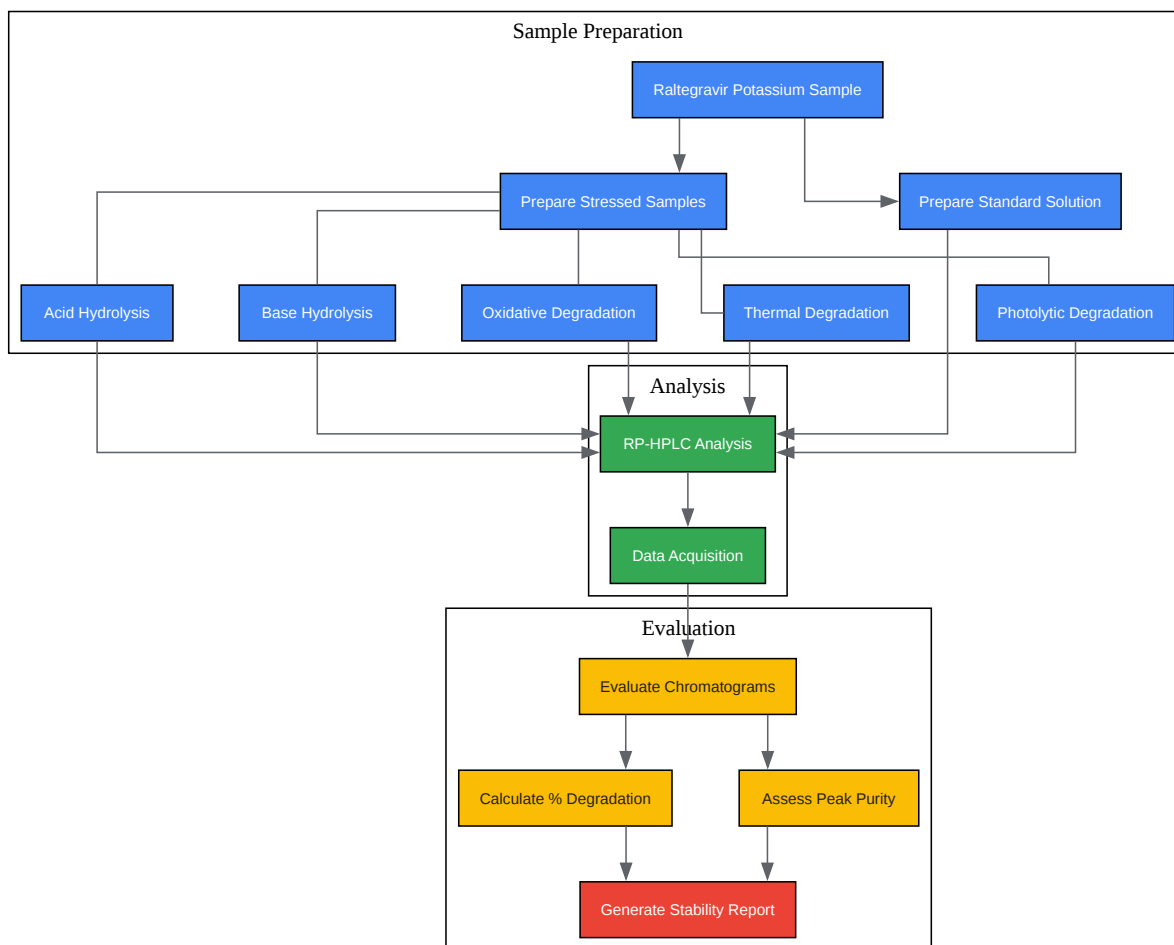
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A mixture of a buffer (e.g., 0.01 M Ammonium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v).[\[6\]](#)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 253 nm[\[6\]](#)
- Injection Volume: 20 μ L
- Column Temperature: Ambient

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **Raltegravir Potassium** in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare working standard solutions by diluting the stock solution.
- Forced Degradation Sample Preparation:
 - Acid Degradation: Treat a known concentration of **Raltegravir Potassium** with an acid (e.g., 0.1 N HCl) and heat if necessary. Neutralize the solution before injection.

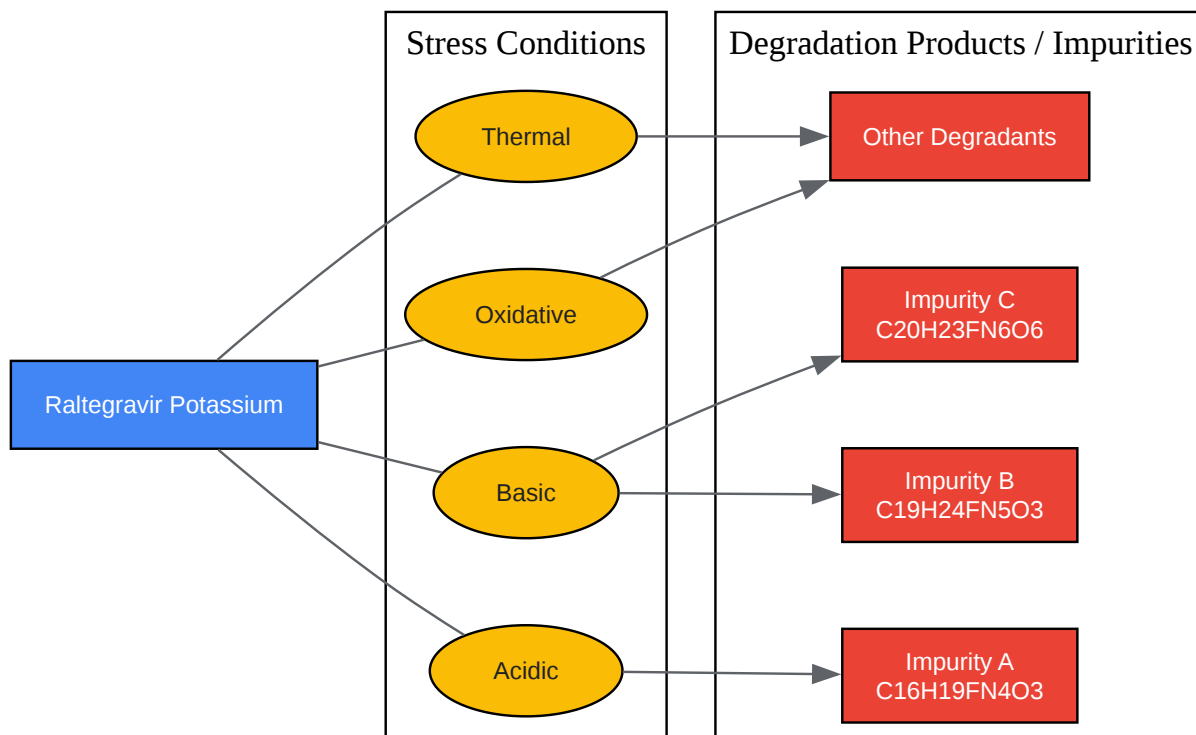
- Base Degradation: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat if necessary. Neutralize the solution before injection.
- Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
- Thermal Degradation: Expose the solid drug or a solution to elevated temperatures.
- Photolytic Degradation: Expose the drug solution to UV light.
- Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.
- Evaluation: Compare the chromatograms of the stressed samples with the standard. Calculate the percentage of degradation and assess the peak purity of the Raltegravir peak to ensure the method is stability-indicating.

Visualizations



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Workflow for Stability Indicating HPLC Method.



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Conceptual Degradation of **Raltegravir Potassium**.

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